Ethyl 2-cyano-2-(2-nitrophenyl)acetate

説明

Ethyl 2-cyano-2-(2-nitrophenyl)acetate (CAS: 65548-02-9) is a nitroaromatic ester with a cyano substituent at the α-position. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of chiral stationary phases for (U)HPLC . Key characteristics include:

Structure

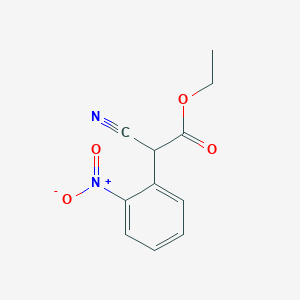

2D Structure

特性

IUPAC Name |

ethyl 2-cyano-2-(2-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-2-17-11(14)9(7-12)8-5-3-4-6-10(8)13(15)16/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGQARWTQZEZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372919 | |

| Record name | ethyl 2-cyano-2-(2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65548-02-9 | |

| Record name | ethyl 2-cyano-2-(2-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

合成経路と反応条件

AS601245は、ベンゾチアゾール環の形成とそれに続くピリミジンおよびピリジン部分の導入を含む多段階プロセスによって合成されます。主なステップには次のものがあります。

ベンゾチアゾール環の形成: これは、2-アミノチオフェノールと適切なニトリルの環化反応によって行われます。

ピリミジン部分の導入: これは、クロロピリミジン誘導体との求核置換反応によって達成されます。

ピリジン部分の付加: 最後のステップは、中間体を塩基性条件下で3-ピリジルエチルアミンと反応させることを含みます.

工業的製造方法

AS601245の工業的製造は、同様の合成経路に従いますが、大規模生産用に最適化されています。 これには、高収率反応、効率的な精製技術、および最終製品の純度と一貫性を確保するための厳格な品質管理対策の使用が含まれます .

化学反応の分析

科学研究への応用

AS601245は、幅広い科学研究への応用があります。

化学: JNKシグナル伝達経路を研究するためのツール化合物として使用されます。

生物学: AS601245は、細胞生物学において、細胞増殖、アポトーシス、および分化への影響を調べるために使用されます.

医学: この化合物は、神経保護および抗炎症作用について前臨床試験で有望な結果を示しており、神経変性疾患や炎症性疾患の治療のための潜在的な候補となっています.

科学的研究の応用

AS601245 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the JNK signaling pathway.

Industry: AS601245 is used in the development of new therapeutic agents targeting the JNK pathway.

作用機序

類似の化合物との比較

AS601245は、その高い選択性と効力により、JNK阻害剤の中でユニークな存在です。類似の化合物には次のものがあります。

SP600125: 別のJNK阻害剤ですが、選択性が低く、オフターゲット効果が高いです。

CC-401: 効力は似ていますが、薬物動態特性が異なるJNK阻害剤です。

JNK-IN-8: 異なる結合特性を持つJNKの共有結合阻害剤.

比較すると、AS601245は、選択性、効力、および良好な薬物動態のバランスのとれたプロファイルで際立っており、研究および潜在的な治療的応用の両方において貴重なツールとなっています.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Ethyl 2-(5-Chloro-2-Nitrophenyl)-2-Cyanoacetate (CAS: 916156-50-8)

- Molecular formula : C₁₁H₉ClN₂O₄

- This compound is used in pharmaceutical intermediates .

- Applications : Comparable to the parent compound but tailored for halogenated drug precursors.

Ethyl 2-(4-Chloro-2-Nitrophenyl)Acetate (CAS: 108274-38-0)

- Molecular formula: C₁₀H₁₀ClNO₄

- Key differences: Lacks the cyano group but retains the nitro and chloro substituents. The absence of the cyano group reduces steric hindrance, favoring reactions like ester hydrolysis .

Functional Group Modifications

Ethyl 2-[(2-Nitrophenyl)Amino]Acetate (CID 21555)

- Molecular formula : C₁₀H₁₂N₂O₄

- Key differences: Replacement of the cyano group with an amino moiety alters electronic properties, making it more nucleophilic. This compound is a precursor for urea derivatives .

- Synthesis : Achieved via alkylation of 2-nitroaniline with ethyl bromoacetate.

Ethyl 2-Nitro-2-Phenylacetate Derivatives

- Example : Ethyl 2-nitro-2-(p-tolyl)acetate

- Key differences: The nitro group replaces the cyano substituent, enabling reduction to α-ketoesters or nitromethanes. For instance, reduction yields ethyl 2-oxo-2-(p-tolyl)acetate (67% yield) .

- Applications: Used in the synthesis of α-amino acids and bioactive ketones .

Ethyl 2-Cyano-2-(4-Nitrophenylsulfonyloxyimino)Acetate (4-NBsOXY)

- Key differences: Incorporates a sulfonyloxyimino group, enabling Lossen rearrangement for hydroxamic acid and urea synthesis.

- Advantages : Suppresses racemization and allows one-pot conversion of carboxylic acids to ureas .

- Comparison : Unlike the parent compound, 4-NBsOXY is a specialized coupling reagent rather than a synthetic intermediate.

Data Table: Structural and Functional Comparison

生物活性

Ethyl 2-cyano-2-(2-nitrophenyl)acetate is an organic compound with significant biological activity, primarily due to its structural features that include cyano and nitrophenyl groups. This article explores its synthesis, mechanisms of action, biological effects, and applications in scientific research.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H10N2O4

- Molecular Weight : 234.21 g/mol

- CAS Number : 65548-02-9

- Physical Form : Solid

The compound's unique structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Synthesis Methods

This compound can be synthesized through several methods, including:

- Condensation Reactions : Typically involves the reaction of 2-nitroaniline with cyanoacetic acid in the presence of coupling agents such as dicyclohexyl carbodiimide (DCC) and dimethylformamide (DMF).

- Optimization Techniques : Industrial production often utilizes automated reactors to enhance yield and purity through continuous flow systems.

The biological activity of this compound is largely attributed to its ability to act as an electrophile. The cyano and nitrophenyl groups facilitate interactions with various biological targets, influencing cellular processes such as:

- Cell Proliferation : Studies indicate that the compound can modulate cell growth pathways.

- Apoptosis : It has been shown to induce apoptosis in certain cell lines, suggesting potential applications in cancer therapy.

- Differentiation : The compound may influence cellular differentiation processes.

Case Studies

- Neuroprotective Effects : In preclinical studies, this compound demonstrated neuroprotective properties by inhibiting inflammatory pathways associated with neurodegenerative diseases. This was evidenced by reduced levels of pro-inflammatory cytokines in treated neuronal cells.

- Anti-inflammatory Activity : Research has shown that the compound effectively inhibits the c-Jun N-terminal kinase (JNK) signaling pathway, which is crucial in regulating inflammation and apoptosis. This inhibition leads to decreased expression of inflammatory mediators .

- Antitumor Activity : this compound has been evaluated for its antitumor potential against various cancer cell lines. Results indicate a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Ethyl cyano(4-nitrophenyl)acetate | Moderate anti-inflammatory effects | Different nitro group position |

| Ethyl cyano(3-nitrophenyl)acetate | Limited studies on neuroprotective effects | Variation in phenyl substitution |

| Ethyl cyano(4-methyl-3-nitrophenyl)hydrazonoacetate | Potential for diverse bioactivity due to hydrazone linkage | Unique hydrazone functionality |

Applications in Scientific Research

This compound serves multiple roles across various fields:

- Pharmaceutical Development : It is utilized as a precursor for synthesizing novel drugs targeting inflammatory and neurodegenerative diseases.

- Chemical Synthesis : Acts as a versatile building block for creating complex organic molecules and heterocycles.

- Agricultural Chemistry : Its derivatives are explored for use in agrochemicals due to their biological activity against plant pathogens.

Q & A

Basic Questions

Q. What are the established synthetic routes for Ethyl 2-cyano-2-(2-nitrophenyl)acetate?

- Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a related cyanoacetate ester (ethyl 2-cyano-2-(2-fluoro-4-nitrophenyl)acetate) was hydrolyzed under acidic conditions (H₂SO₄, glacial acetic acid/water) to yield α-ketoesters . Similar routes may apply, with nitro-substituted aryl halides reacting with ethyl cyanoacetate. also highlights oximation and reduction steps for structurally analogous compounds .

Q. How is this compound characterized in academic research?

- Answer: Characterization relies on spectroscopic methods. For instance, ¹H NMR of related 2-nitroacetates shows aromatic protons (δ 7.47–7.92 ppm) and ethoxy groups (δ 4.45 ppm, q, J = 7.2 Hz) . IR spectroscopy confirms cyano (C≡N, ~2200 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches. Mass spectrometry further validates molecular weight.

Q. What are the primary applications of this compound in organic synthesis?

- Answer: It serves as a precursor for α-ketoesters and aryl nitromethanes via hydrolysis or reduction (e.g., nitro group conversion to amino) . Derivatives like o-NosylOXY are used as recyclable coupling reagents for peptide synthesis, minimizing racemization and waste .

Advanced Questions

Q. How does this compound enhance sustainability in coupling reactions?

- Answer: Derivatives such as o-NosylOXY generate recoverable by-products (e.g., 2-nitrophenylsulfonic acid), which can be reused to synthesize fresh reagent. This reduces waste and costs compared to traditional reagents like HOBt .

Q. What mechanistic insights explain its efficacy in suppressing racemization during peptide synthesis?

- Answer: The nitro group increases electrophilicity, stabilizing active ester intermediates and accelerating coupling. Oxyma-based reagents (structurally similar) buffer reaction media, preventing base-mediated side reactions like aspartimide formation .

Q. How can reaction conditions be optimized for synthesizing α-ketoesters from this compound?

- Answer:

- Acidic Hydrolysis: Use H₂SO₄ in acetic acid/water (reflux, 10+ hours) .

- Oxidative Methods: Catalytic oxidation with transition metals (e.g., FeCl₃) under inert atmospheres.

- Monitoring: Track progress via TLC (Rf shift) or HPLC. Adjust stoichiometry and temperature to minimize overhydrolysis.

Q. What challenges arise in scaling up its use for industrial research, and how are they addressed?

- Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。